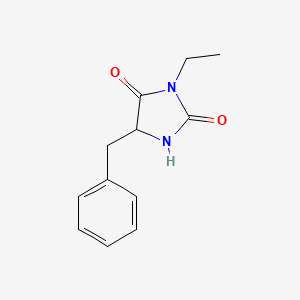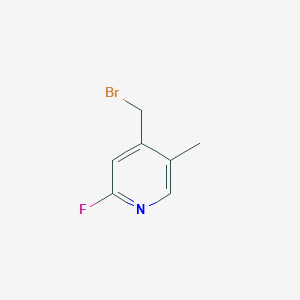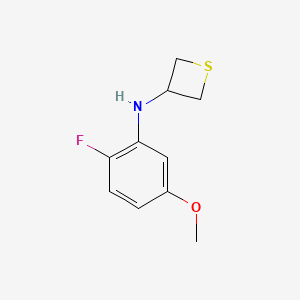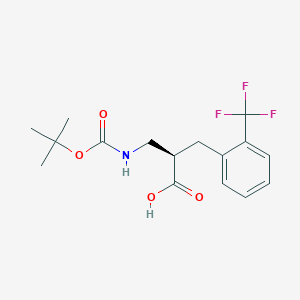
2-(4,6-Difluoropyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Difluoropyridin-3-yl)acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring imparts strong electron-withdrawing characteristics, making these compounds less reactive than their chlorinated and brominated analogues .
Preparation Methods
The synthesis of 2-(4,6-Difluoropyridin-3-yl)acetic acid typically involves the use of commercially available starting materials such as 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine. These compounds are treated with sodium methoxide to yield intermediates, which are then subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) in the presence of ammonium formate at 50°C for 10 hours . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2-(4,6-Difluoropyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include sodium methoxide, palladium catalysts, and various organoboron reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4,6-Difluoropyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-(4,6-Difluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The electron-withdrawing fluorine atoms influence the compound’s reactivity and binding affinity to various biological targets. This can result in altered enzyme activity, receptor binding, or other molecular interactions that contribute to its biological effects .
Comparison with Similar Compounds
2-(4,6-Difluoropyridin-3-yl)acetic acid can be compared with other fluorinated pyridines such as 2,6-difluoropyridine and 3,5-difluoro-2,4,6-triazidopyridine. These compounds share similar fluorine substitution patterns but differ in their specific chemical and biological properties . The unique combination of fluorine atoms in this compound imparts distinct characteristics that make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H5F2NO2 |
|---|---|
Molecular Weight |
173.12 g/mol |
IUPAC Name |
2-(4,6-difluoropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5F2NO2/c8-5-2-6(9)10-3-4(5)1-7(11)12/h2-3H,1H2,(H,11,12) |
InChI Key |
FAGMLSUGNLRCSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12958927.png)






![ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B12958988.png)


![2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B12959005.png)

![Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12959011.png)
